N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide
Description
N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl-substituted aromatic core linked via a sulfonylethyl group to a piperazine ring bearing a 2-methoxyphenyl substituent. This structural motif is reminiscent of serotonin 5-HT₁A receptor ligands, such as WAY-100635 and its fluorinated analogs, which are widely used in positron emission tomography (PET) imaging .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-7-3-4-8-18(17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-9-5-6-10-20(19)28-2/h3-10H,11-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHVLGJOANIKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing central cholinergic neurotransmission. α1-ARs are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its targets by inhibiting AChE and binding to α1-ARs. The inhibition of AChE leads to an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic transmission. The binding to α1-ARs affects the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting AChE, leading to increased acetylcholine levels. It also impacts the adrenergic signaling pathway by binding to α1-ARs. The downstream effects include improved memory and cognitive function, and regulation of smooth muscle contraction.
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties, as supported by in silico studies. .
Result of Action
The compound’s action results in improved short-term memory and anxiety levels in rats treated with aluminium chloride (AlCl3), as shown by behavioral tests. It also attenuates the neurotoxic effects of AlCl3, prevents lipid peroxidation and protein damage, and restores the levels of endogenous antioxidant enzymes.
Biological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a piperazine ring, a sulfonamide group, and a methoxyphenyl substituent, which together contribute to its biological activity.
Chemical Structure
The molecular formula of this compound is . The structural features include:
- Piperazine Ring : Provides the ability to interact with various biological targets.
- Sulfonamide Group : Enhances solubility and biological activity.
- Methoxyphenyl Substituent : Influences receptor binding affinity.
Biological Activity
This compound exhibits several biological activities, primarily through its interactions with neurotransmitter receptors. The following sections detail its mechanisms of action and therapeutic implications.
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Dopamine D4 Receptor Interaction :
- The compound has been studied for its binding affinity to dopamine D4 receptors, which are implicated in mood regulation and cognitive functions. Its interaction with these receptors may lead to alterations in dopaminergic signaling pathways, potentially offering therapeutic benefits in psychiatric disorders .
-
Alpha1-Adrenergic Receptor Antagonism :
- Research indicates that the compound acts as an antagonist at alpha1-adrenergic receptors, leading to vasodilation and reduced smooth muscle contraction. This mechanism is significant for potential applications in cardiovascular therapies .
-
Neuroprotective Effects :
- Investigations into the neuroprotective properties of this compound suggest it may play a role in mitigating neurodegenerative diseases such as Alzheimer’s disease by protecting neuronal cells from apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Dopamine D4 Receptor Binding | Modulates dopaminergic signaling; potential effects on mood and cognition. |
| Alpha1-Adrenergic Antagonism | Reduces vascular resistance; potential use in treating hypertension. |
| Neuroprotection | Protects against neuronal cell death; implications for Alzheimer's disease treatment. |
Case Study: Neuroprotective Potential
A study evaluated the effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death compared to untreated controls, suggesting its potential as a neuroprotective agent .
Pharmacological Applications
The diverse biological activities of this compound position it as a candidate for various pharmacological applications:
- Psychiatric Disorders : Potential treatment for conditions such as schizophrenia and bipolar disorder due to its dopamine receptor modulation.
- Cardiovascular Diseases : Possible use as an antihypertensive agent through alpha1-adrenergic antagonism.
- Neurodegenerative Diseases : Investigated for use in therapies aimed at protecting neuronal health.
Comparison with Similar Compounds
Data Table: Key Comparative Parameters
| Compound | Core Structure | Key Substituents | Target Receptor | Binding Affinity (Ki) | Metabolic Stability | Imaging Application |
|---|---|---|---|---|---|---|
| N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide | Benzamide | 2-Methyl, sulfonylethyl linker | 5-HT₁A (hypothesized) | Not reported | High (predicted) | Potential PET/SPECT |
| 18F-FCWAY | Cyclohexanecarboxamide | Fluorine, pyridinyl | 5-HT₁A | <1 nM | Low (defluorination) | PET with miconazole |
| 18F-MPPF | Benzamide | Fluorine | 5-HT₁A | ~2 nM | Moderate | PET |
| Compound 7o | Pentanamide | 2,4-Dichlorophenyl | Dopamine D3 | D3-selective | Not reported | Preclinical |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
